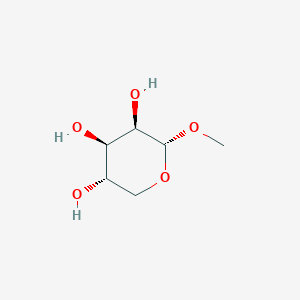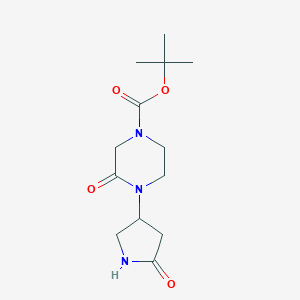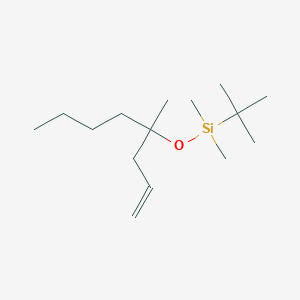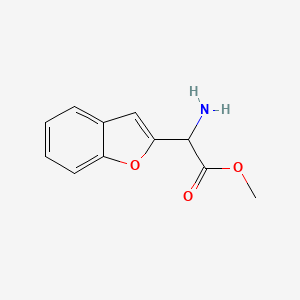![molecular formula C8H10N4O B13853215 (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with two methyl groups at positions 5 and 8, and a methanol group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired triazolopyrazine compound with high efficiency . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aldehyde or (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carboxylic acid .
科学的研究の応用
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and VEGFR-2, which are involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2 and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Widely studied for its applications in agriculture and medicinal chemistry.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Uniqueness
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups and methanol functionality provide distinct reactivity and interaction profiles compared to other triazolopyrazine derivatives .
特性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-5-3-9-6(2)8-10-7(4-13)11-12(5)8/h3,13H,4H2,1-2H3 |
InChIキー |
MOAOZQHWEPEWKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C2=NC(=NN12)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)






![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)

![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)


